BenchChemオンラインストアへようこそ!

1-[1-(1-benzofuran-2-yl)propan-2-yl]-3-(2-methoxyethyl)urea

Sigma-2 receptor Radioligand binding Neuroscience

This compound (US10207991 Example 67) is a validated sigma-2 receptor ligand with Ki=8.10 nM, delivering a 1,235-fold affinity window over inactive analog Example 56 (Ki=10,000 nM) for definitive assay controls. Its hERG IC50=1,100 nM (3.8-fold safer than Example 11) benchmarks cardiac safety. CNS-compliant (MW=276.33, Lipinski Rule-of-5). Ideal for neuroscience & oncology target-engagement studies. Confirm lot-specific purity ≥95%.

Molecular Formula C15H20N2O3
Molecular Weight 276.336
CAS No. 2034611-59-9
Cat. No. B2928931
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[1-(1-benzofuran-2-yl)propan-2-yl]-3-(2-methoxyethyl)urea
CAS2034611-59-9
Molecular FormulaC15H20N2O3
Molecular Weight276.336
Structural Identifiers
SMILESCC(CC1=CC2=CC=CC=C2O1)NC(=O)NCCOC
InChIInChI=1S/C15H20N2O3/c1-11(17-15(18)16-7-8-19-2)9-13-10-12-5-3-4-6-14(12)20-13/h3-6,10-11H,7-9H2,1-2H3,(H2,16,17,18)
InChIKeyWRDKXRABCCSWFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

1-[1-(1-Benzofuran-2-yl)propan-2-yl]-3-(2-methoxyethyl)urea (CAS 2034611-59-9): Sigma-2 Receptor Ligand for Neuroscience and Oncology Procurement


1-[1-(1-Benzofuran-2-yl)propan-2-yl]-3-(2-methoxyethyl)urea (CAS 2034611-59-9) is a synthetic benzofuran-substituted urea derivative with molecular formula C15H20N2O3 and molecular weight 276.33 g/mol . The compound is formally known as US10207991 Example Compound No. 67, US10611728 Example Compound 67, and US11691947 Example 67, and is classified as a sigma-2 (σ₂) receptor ligand [1]. Its structure incorporates a benzofuran core linked via a propan-2-yl spacer to a 2-methoxyethyl urea moiety, a scaffold that supports sigma receptor engagement [2]. The compound is supplied for non-human research use only and is primarily positioned for neurological and oncological target-engagement studies requiring sigma-2 receptor modulation .

Why Benzofuran-Urea Sigma-2 Ligands Cannot Be Treated as Interchangeable: Structural Determinants of Affinity Differentiation


Benzofuran-substituted urea compounds targeting sigma-2 receptors do not form a functionally uniform class; minor structural modifications produce large, quantifiable differences in target affinity. Within the same patent family (US10207991), Example compounds sharing the benzofuran-urea scaffold exhibit sigma-2 Ki values spanning from 1.30 nM to 10,000 nM—a greater than 7,500-fold range [1]. The target compound (Example 67, Ki = 8.10 nM) occupies a distinct affinity tier that is structurally inaccessible to many close analogs, including Example 56 (Ki = 10,000 nM) [2]. Additionally, off-target liability profiles diverge substantially: Example 67 demonstrates an hERG IC₅₀ of only 1.1 μM, compared to 0.29 μM for Example 11, a ~3.8-fold difference that directly affects cardiovascular safety margins in lead optimization [3]. These data demonstrate that generic substitution within this chemical series introduces unacceptable uncertainty in both on-target potency and off-target risk profile.

Quantitative Differentiation Evidence for 1-[1-(1-Benzofuran-2-yl)propan-2-yl]-3-(2-methoxyethyl)urea vs. Closest Benzofuran-Urea Analogs


Sigma-2 Receptor Affinity: 1,235-Fold Superiority over Example 56 Within the Same Patent Series

In radioligand displacement assays conducted by a commercial contract research organization for the same patent family (US10207991), the target compound (Example 67) exhibits a sigma-2 receptor Ki of 8.10 nM, compared with Example 56 (BDBM349540), which yields a Ki of 10,000 nM at the same target under equivalent assay conditions [1][2]. This represents a 1,235-fold affinity advantage. Both compounds share the benzofuran-urea core scaffold but differ in peripheral substitution, demonstrating that the specific substitution pattern of Example 67 is a critical determinant of sigma-2 engagement [1].

Sigma-2 receptor Radioligand binding Neuroscience Oncology

Distinct hERG Liability Profile: Example 67 Shows 3.8-Fold Lower hERG Potency than Example 11, Indicating Reduced Cardiac Risk

In hERG (KV11.1, human) inhibition assays curated within the patent series, the target compound (Example 67) displays a measured hERG IC₅₀ of 1,100 nM, whereas Example 11 (BDBM349368) yields an IC₅₀ of 290 nM at the same ion channel [1]. The 3.8-fold weaker hERG inhibition of Example 67 translates into a proportionally larger safety window when planned sigma-2 target engagement is in the low nanomolar range (Ki = 8.10 nM). This comparison uses explicit human hERG data rather than in silico predictions and is derived from the same patent series [1].

hERG Cardiac safety Off-target liability Drug discovery

Patent-Contextualized Favorable CNS Drug-Like Physicochemical Profile vs. Higher-Molecular-Weight Patent Analogs

Within the US10207991 patent series, Example 67 (MW = 276.33 g/mol) exhibits a molecular weight at the lower end of the distribution, compared with Example 62 (CT1812, MW = 431.59 g/mol) [1]. Example 67 satisfies four of four Lipinski Rule-of-Five criteria (MW < 500, XLogP < 5, HBD ≤ 5, HBA ≤ 10), while its lower MW and reduced rotatable bond count relative to high-MW analogs are consistent with improved blood-brain barrier permeability potential based on well-established CNS MPO scoring principles [2]. Example 62 (CT1812, a clinical-stage sigma-2 antagonist) demonstrates that higher MW analogs can progress clinically, but the lower MW of Example 67 may offer formulation and CNS penetration advantages during early discovery [1].

CNS drug-likeness Physicochemical properties ADME Medicinal chemistry

Sigma-2 Subtype Preference Profile: Favorable Affinity Relative to Sigma-1 in Patent In-Class Comparators

Within the same radioligand binding panel used to profile US10207991 compounds, Example 67 achieves a sigma-2 Ki of 8.10 nM, while sigma-1 affinity data from the patent series indicates substantially weaker binding (sigma-1 Ki estimated in the micromolar range based on binding data for structurally proximal analogs) [1][2]. As a class-level reference, Example 56 (BDBM349540) exhibits a sigma-1 Ki of 10,000 nM with a sigma-2 Ki of 10,000 nM (no selectivity), whereas many spiro-benzofuran sigma ligands show sigma-1 Ki values in the subnanomolar range [2][3]. The functional preference of Example 67 for sigma-2 over sigma-1 is likely to be >100-fold based on conservative estimates from structurally related patent examples; however, the precise sigma-1 Ki for Example 67 has not been publicly disclosed, and the selectivity claim is inferred from the broader patent SAR landscape rather than measured on the exact compound [1].

Sigma-2 selectivity Sigma-1 Receptor subtype Target engagement

Procurement-Relevant Application Scenarios for 1-[1-(1-Benzofuran-2-yl)propan-2-yl]-3-(2-methoxyethyl)urea (CAS 2034611-59-9)


Sigma-2 Receptor Radioligand Displacement and Target-Engagement Assays in CNS Drug Discovery

The compound's sigma-2 Ki of 8.10 nM, measured by radioligand displacement under standardized CRO conditions [1], makes it suitable as a reference ligand or tool compound in sigma-2 binding assays for neuroscience programs. Its 1,235-fold affinity advantage over structurally related benzofuran-urea analogs (e.g., Example 56, Ki = 10,000 nM) [2] ensures reliable assay windows in competitive binding experiments. Researchers should confirm lot-specific purity (≥95% recommended) and validate sigma-2 affinity in their own assay system before use in quantitative pharmacology studies [3].

Cardiac Safety Profiling in Lead Optimization: hERG Counter-Screening with a Favorable Liability Benchmark

With a measured hERG IC₅₀ of 1,100 nM—representing a 3.8-fold weaker hERG inhibition compared to Example 11 (IC₅₀ = 290 nM) within the same patent series [1]—this compound serves as a comparator for evaluating hERG liability in benzofuran-urea lead series. Its cardiac safety profile is sufficiently characterized to benchmark new analogs during hit-to-lead and lead optimization phases, where hERG IC₅₀ values below 1 μM typically trigger structural modification strategies. The sigma-2/hERG selectivity index (hERG IC₅₀ ÷ sigma-2 Ki ≈ 136) provides a quantitative threshold for analog progression criteria [1].

CNS-Penetrant Chemical Probe Development with Favorable Physicochemical Starting Point

At a molecular weight of 276.33 g/mol with full Lipinski Rule-of-Five compliance [1], Example 67 offers a physicochemical profile consistent with CNS drug-likeness. Compared to the clinical-stage sigma-2 antagonist CT1812 (Example 62, MW = 431.59 g/mol) [2], the 36% lower molecular weight provides a differentiated starting point for CNS chemical probe campaigns where passive permeability and brain exposure are prioritized. The compound is appropriate for in vitro permeability assays (e.g., PAMPA-BBB, MDCK-MDR1) and microsomal stability studies prior to in vivo PK assessment [3].

Sigma-2-Mediated Oncology Target Validation and Cancer Cell Line Profiling

Sigma-2 receptors are overexpressed in multiple cancer types and are pursued as targets for cancer imaging and therapeutics. Example 67, with its established sigma-2 affinity (Ki = 8.10 nM) [1], can be employed in proliferation or apoptosis assays across cancer cell lines (e.g., breast, prostate, pancreatic) to validate sigma-2-dependence of observed anti-proliferative effects. Its patent-validated identity and commercial availability through multiple vendors enable reproducible sourcing for multi-site collaborative oncology studies [2]. Researchers should include a structurally matched inactive analog (e.g., Example 56, Ki = 10,000 nM) as a negative control to confirm sigma-2-mediated pharmacology [3].

Quote Request

Request a Quote for 1-[1-(1-benzofuran-2-yl)propan-2-yl]-3-(2-methoxyethyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.